molecular formula C16H22O2 B1330476 (2E)-2-pentyl-3-phenyl-2-propenyl acetate CAS No. 7493-78-9

(2E)-2-pentyl-3-phenyl-2-propenyl acetate

Cat. No.: B1330476
CAS No.: 7493-78-9
M. Wt: 246.34 g/mol
InChI Key: CMJSVJIGLBDCME-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2-pentyl-3-phenyl-2-propenyl acetate can be synthesized through the esterification of 1-heptanol with cinnamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of 1-heptanol, 2-(phenylmethylene)-, acetate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-pentyl-3-phenyl-2-propenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-pentyl-3-phenyl-2-propenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-pentyl-3-phenyl-2-propenyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-pentyl-3-phenyl-2-propenyl acetate is unique due to its specific combination of a heptanol backbone and a phenylmethylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial applications, particularly in the fragrance and flavor industries .

Properties

CAS No.

7493-78-9

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

[(2E)-2-benzylideneheptyl] acetate

InChI

InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+

InChI Key

CMJSVJIGLBDCME-FOWTUZBSSA-N

SMILES

CCCCCC(=CC1=CC=CC=C1)COC(=O)C

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)COC(=O)C

density

0.953-0.961

7493-78-9

physical_description

Colourless oily liquid, mild, oily, fruity, somewhat green odou

solubility

soluble in oils
miscible (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.